REACTION_CXSMILES
|
[CH2:1]([O:6][P:7](=[S:20])([O:14][CH2:15][CH2:16][CH2:17][CH2:18]C)[O:8][CH2:9][CH2:10][CH2:11][CH2:12]C)[CH2:2][CH2:3][CH2:4]C.C(OP(=S)(OCCCCCCC)OCCCCCCC)CCCCCC.C(OP(=S)(OCCCCCCCC)OCCCCCCCC)CCCCCCC.C(OP(=S)([O-])[O-])CCCCCCCCCCCC.C(OP(=S)(OCCCCCCCCCCCC)OCCCCCCCCCCCC)CCCCCCCCCCC.C(OP(=S)(OCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCC)CCCCCCCCCCCCCC.C(OP(=S)(OCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCC.C(OP(=S)([O-])[O-])CCCCCCCCCCCCCCCCCCCCCC>>[CH2:15]([O:14][P:7](=[S:20])([O:8][CH2:9][CH2:10][CH2:11][CH3:12])[O:6][CH2:1][CH2:2][CH2:3][CH3:4])[CH2:16][CH2:17][CH3:18]
|
Name
|
tripentylphosphorothioate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCC)OP(OCCCCC)(OCCCCC)=S
|
Name
|
triheptylphosphorothioate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCC)OP(OCCCCCCC)(OCCCCCCC)=S
|
Name
|
trioctylphosphorothioate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)OP(OCCCCCCCC)(OCCCCCCCC)=S
|
Name
|
tridecylphosphorothioate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCC)OP([O-])([O-])=S
|
Name
|
tridodecylphosphorothioate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)OP(OCCCCCCCCCCCC)(OCCCCCCCCCCCC)=S
|
Name
|
tripentadecylphosphorothioate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCC)OP(OCCCCCCCCCCCCCCC)(OCCCCCCCCCCCCCCC)=S
|
Name
|
trioctadecylphosphorothioate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)OP(OCCCCCCCCCCCCCCCCCC)(OCCCCCCCCCCCCCCCCCC)=S
|
Name
|
trieicosylphosphorothioate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCCCCCCC)OP([O-])([O-])=S
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(CCC)OP(OCCCC)(OCCCC)=S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |